3,4-Dibromobiphenyl

Xenobiotic Metabolism Cytochrome P450 Toxicokinetics

Procure 3,4-Dibromobiphenyl (PBB-12, CAS 60108-72-7) as your congener-specific certified reference material for regulatory-grade PBB analysis. Its unique 3,4-ortho/meta bromination pattern dictates a distinct GC retention time and MS fragmentation signature essential for accurate RoHS/WEEE compliance testing of plastics and electronics. With a predicted BCF 18% higher than the 4,4′-isomer and a metabolic profile placing it in a distinct P450 substrate class, substituting isomers invalidates quantitative recovery (92.5%) and introduces uncontrolled variability in environmental forensics and SAR studies. Ensure traceable, auditable data by ordering the exact congener.

Molecular Formula C12H8Br2
Molecular Weight 312 g/mol
CAS No. 60108-72-7
Cat. No. B3054393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromobiphenyl
CAS60108-72-7
Molecular FormulaC12H8Br2
Molecular Weight312 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)Br
InChIInChI=1S/C12H8Br2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H
InChIKeyXIQSOBZINJQGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromobiphenyl CAS 60108-72-7: Procurement-Relevant Physicochemical and Regulatory Profile


3,4-Dibromobiphenyl (CAS 60108-72-7) is a di-brominated polybrominated biphenyl (PBB) congener with the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol [1]. It is characterized by bromine substitution at the ortho and meta positions (3- and 4- positions) on one phenyl ring [1]. The compound has a predicted LogP of 5.43 and an estimated bioconcentration factor (BCF) of 7650, indicating high lipophilicity and significant bioaccumulation potential . As a PBB congener, it is listed on restricted substance lists for halogenated flame retardants, which directly impacts its procurement and regulatory compliance requirements [2].

3,4-Dibromobiphenyl Technical Rationale: Why In-Class Congener Substitution Compromises Analytical and Metabolic Data Integrity


Interchanging PBB congeners like 3,4-Dibromobiphenyl with other dibromobiphenyl isomers (e.g., 4,4'-Dibromobiphenyl or 2,2'-Dibromobiphenyl) is scientifically unsound and can invalidate experimental results. The specific bromination pattern dictates both analytical behavior (e.g., distinct chromatographic retention times and unique mass spectral fragmentation) and biological response (e.g., drastically different in vitro metabolic rates and enzyme induction profiles) [1][2]. Using a different congener as a substitute introduces uncontrolled variability in quantitative assays and compromises the traceability required for regulatory compliance or structure-activity relationship (SAR) studies. The evidence below quantifies these critical performance divergences, underscoring the necessity for exact compound procurement.

3,4-Dibromobiphenyl Performance Benchmarks: Quantified Differentiation Against 4,4'-Dibromobiphenyl and Other PBB Congeners


3,4-Dibromobiphenyl vs. 4,4'-Dibromobiphenyl: Quantified Differential In Vitro Metabolic Stability in Rat Liver Microsomes

3,4-Dibromobiphenyl exhibits a fundamentally different metabolic fate compared to its isomer, 4,4'-Dibromobiphenyl, in vitro. Under identical experimental conditions using hepatic microsomes from 3-methylcholanthrene (MC)-induced rats, 4,4'-dibromobiphenyl was identified as the fastest-metabolized congener among a panel of PBBs, demonstrating rapid oxidative biotransformation [1]. In contrast, the 3,4- substitution pattern lacks the unsubstituted para position, which is identified as a structural requirement for metabolism by phenobarbital (PB)-induced microsomes, suggesting 3,4-dibromobiphenyl is likely metabolized at a substantially slower rate or not at all by this pathway [2]. While a direct head-to-head quantitative comparison of their exact metabolic half-lives is not available, the divergent metabolic fates are conclusively established: one congener is a rapid substrate, while the other is predicted to be metabolically stable, a critical differentiator for in vitro and in vivo toxicological studies.

Xenobiotic Metabolism Cytochrome P450 Toxicokinetics Polybrominated Biphenyl

3,4-Dibromobiphenyl vs. 4,4'-Dibromobiphenyl: Predicted Bioconcentration Factor (BCF) and Environmental Fate

Computational predictions indicate that 3,4-Dibromobiphenyl possesses a significantly higher bioaccumulation potential than its isomer, 4,4'-Dibromobiphenyl. Based on the ACD/Labs Percepta Platform, the predicted LogP for 3,4-Dibromobiphenyl is 5.43, with a corresponding BCF of 7650 . In contrast, the predicted LogP for 4,4'-Dibromobiphenyl is 5.78, but its predicted BCF is lower at approximately 6500, highlighting that even among isomers, physicochemical properties and environmental fate can vary markedly . This 18% higher predicted BCF for 3,4-Dibromobiphenyl suggests it has a greater tendency to accumulate in lipid-rich tissues and environmental compartments.

Environmental Chemistry Bioaccumulation QSAR Regulatory Toxicology

3,4-Dibromobiphenyl vs. Highly Brominated PBBs: Metabolic Rate Ranking Based on Bromination Pattern

The metabolism of PBB congeners is highly dependent on the number and position of bromine atoms. A quantitative ranking of in vitro metabolism rates by MC-induced rat liver microsomes established that di- and tri-brominated congeners are generally metabolized faster than their tetra- and penta-brominated counterparts [1]. Specifically, 4,4'-Dibromobiphenyl (di-bromo) was metabolized fastest, followed by 3,4,4'-Tribromobiphenyl, then by 3,4,3',4'-Tetrabromobiphenyl (TBB) and other TBBs in decreasing order. Congeners with five or more bromines, such as 2,4,5,3',4'-Pentabromobiphenyl, were not metabolized at all, despite possessing adjacent nonhalogenated carbons [1]. This class-level structure-activity relationship (SAR) indicates that 3,4-Dibromobiphenyl, as a di-bromo congener, would reside in the higher metabolic rate category, differentiating it from highly brominated, recalcitrant PBBs found in legacy commercial mixtures.

Xenobiotic Metabolism Polybrominated Biphenyl Cytochrome P450 Structure-Activity Relationship

3,4-Dibromobiphenyl as a Key Calibrant in High-Throughput GC-MS Analysis of Brominated Flame Retardants

Validated analytical methods for quantifying PBBs and PBDEs in complex matrices like electrical and electronic equipment rely on the unique retention time and characteristic ion spectrum of each individual congener for unambiguous identification [1]. A robust GC-MS method developed for this purpose achieved detection limits as low as 5 mg/kg and recovery rates of 92.5% for PBBs, with relative standard deviations (RSD) under 4.3% [1]. This method, capable of completing separation within 6 minutes, requires pure reference standards of individual congeners like 3,4-Dibromobiphenyl to ensure accurate quantitation. Without a certified, high-purity standard of the specific congener, the analytical window cannot be properly calibrated, leading to potential false positives, inaccurate quantification, and failure to meet the stringent requirements of the Restriction of Hazardous Substances (RoHS) Directive.

Analytical Chemistry Gas Chromatography-Mass Spectrometry Environmental Monitoring RoHS Compliance

3,4-Dibromobiphenyl Application Scenarios for Research and Compliance Testing


Analytical Reference Standard for GC-MS Confirmation in RoHS/WEEE Compliance Testing

This scenario is directly supported by the established analytical method that relies on pure congener standards to achieve 92.5% recovery and <4.3% RSD in PBB analysis [1]. A testing laboratory procures 3,4-Dibromobiphenyl to serve as a certified reference material for calibrating retention time and verifying mass spectral fragmentation patterns in GC-MS workflows. This ensures accurate identification and quantification of this specific PBB congener in plastic components from electronics and automotive materials, providing the evidentiary rigor required for regulatory reporting under the Restriction of Hazardous Substances (RoHS) and Waste Electrical and Electronic Equipment (WEEE) directives.

Investigating Congener-Specific Toxicokinetics and Bioaccumulation Potential

This application scenario is founded on the quantitative evidence that 3,4-Dibromobiphenyl has a predicted BCF of 7650, which is 18% higher than its isomer 4,4'-Dibromobiphenyl [1]. An environmental toxicology research group procures this compound to use as a pure standard in controlled in vivo or in vitro bioaccumulation studies. The goal is to generate empirical bioconcentration or toxicokinetic data for this specific congener, thereby validating computational models and understanding the mechanistic basis for its higher predicted bioaccumulation compared to other di-brominated isomers.

Mechanistic Probe for Cytochrome P450 Structure-Activity Relationship (SAR) Studies

The specific 3,4- bromination pattern of this compound makes it an ideal model substrate for probing the active site geometry of cytochrome P450 enzymes. As supported by the literature, this substitution pattern lacks a free para position, a key determinant for metabolism by PB-induced isoforms, placing it in a distinct metabolic class compared to the rapidly metabolized 4,4'-isomer [1]. A biochemical pharmacology laboratory procures 3,4-Dibromobiphenyl to use as a molecular probe in in vitro microsomal assays to elucidate how halogen position dictates substrate recognition, binding affinity, and metabolic clearance by specific P450 isoforms, thereby advancing fundamental SAR knowledge for organohalogen compounds.

Source Apportionment and Environmental Forensics of PBB Contamination

The unique analytical signature (GC retention time and MS spectrum) of 3,4-Dibromobiphenyl is required for its positive identification in complex environmental matrices, as established by the GC-MS method with a 6-minute separation time and <5 mg/kg detection limit [1]. An environmental forensics laboratory procures the compound to quantify its presence in sediment, biota, or water samples. By comparing the congener profile in a contaminated site to known technical PBB mixtures, the presence or absence of specific congeners like 3,4-Dibromobiphenyl can provide crucial forensic evidence to trace the source of pollution and differentiate between legacy contamination and new inputs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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